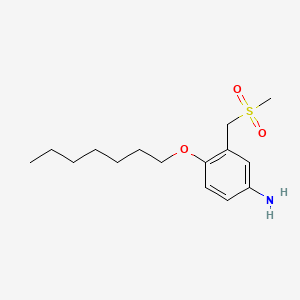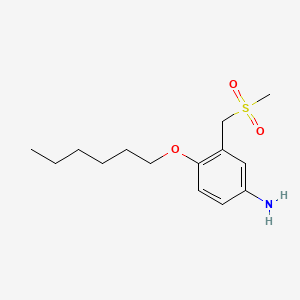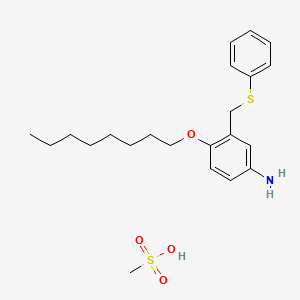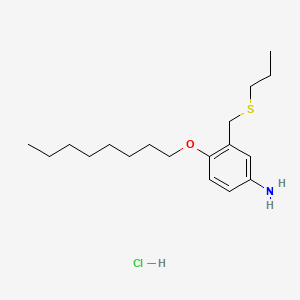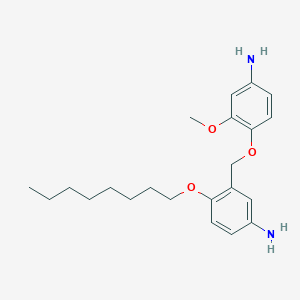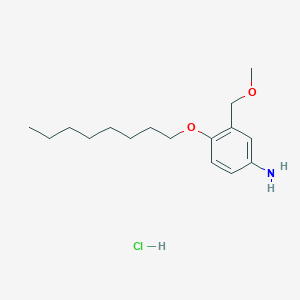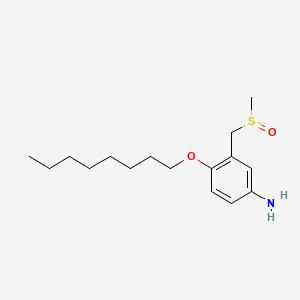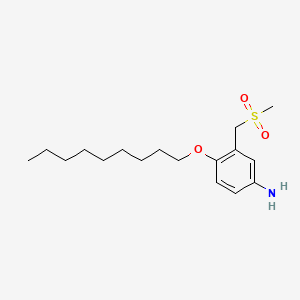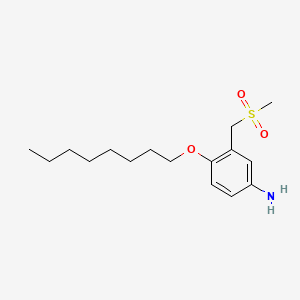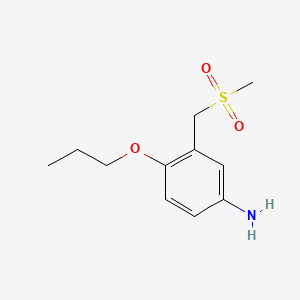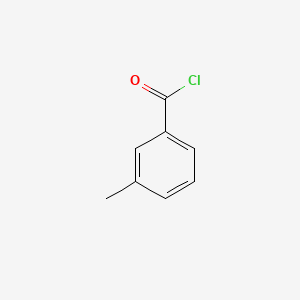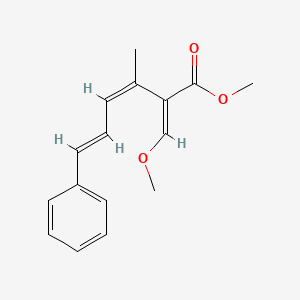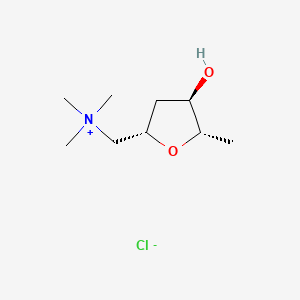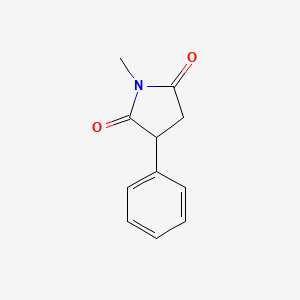
Phensuximid
Übersicht
Beschreibung
Phensuximide is a member of the succinimide class with anticonvulsant properties. It is primarily used to treat absence (petit mal) seizures by suppressing the paroxysmal three cycle per second spike and wave EEG pattern associated with lapses of consciousness . The compound reduces the frequency of attacks by depressing nerve transmission in the motor cortex .
Wissenschaftliche Forschungsanwendungen
Phensuximid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Succinimiden in verschiedenen chemischen Reaktionen zu untersuchen.
Biologie: this compound wird in der Forschung verwendet, um seine Auswirkungen auf die neuronale Aktivität und seine potenziellen neuroprotektiven Eigenschaften zu verstehen.
Medizin: Neben seiner Verwendung als Antikonvulsivum wird this compound für seine potenziellen therapeutischen Wirkungen bei anderen neurologischen Erkrankungen untersucht.
Industrie: this compound wird bei der Entwicklung neuer Pharmazeutika und als Referenzstandard in Qualitätskontrollprozessen eingesetzt.
Wirkmechanismus
Der genaue Wirkmechanismus von this compound ist nicht vollständig geklärt. Es wird vermutet, dass es auf inhibitorischen neuronalen Systemen wirkt, die wichtig sind, um den Drei-pro-Sekunde-Rhythmus zu erzeugen, der mit Abwesenheitsanfällen verbunden ist . This compound kann die depolarisationsinduzierte Anhäufung von cyclischem AMP und cyclischem GMP im Hirngewebe hemmen . Diese Hemmung reduziert die Erregbarkeit von Neuronen und verhindert so Anfälle.
Wirkmechanismus
Target of Action
Phensuximide, a member of the succinimide class, primarily targets the inhibitory neuronal systems that are crucial in the generation of the three per second rhythm . It is believed to bind to T-type voltage-sensitive calcium channels .
Mode of Action
It is known to suppress the paroxysmal three cycle per second spike and wave eeg pattern associated with lapses of consciousness in petit mal seizures . This suppression is achieved by depressing nerve transmission in the motor cortex . It’s effects may be related to its ability to inhibit depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue .
Biochemical Pathways
It is known that the drug’s effects are related to its ability to inhibit the accumulation of cyclic amp and cyclic gmp in brain tissue following depolarization .
Pharmacokinetics
Phensuximide is rapidly and completely absorbed . It has a protein binding of 21% . The drug is metabolized in the liver (hepatic metabolism) .
Result of Action
The primary result of Phensuximide’s action is the reduction in the frequency of attacks in petit mal seizures. This is achieved by suppressing the paroxysmal three cycle per second spike and wave EEG pattern associated with lapses of consciousness .
Biochemische Analyse
Biochemical Properties
Phensuximide interacts with inhibitory neuronal systems that are important in the generation of the three per second rhythm . Its effects may be related to its ability to inhibit depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue .
Cellular Effects
Phensuximide suppresses the paroxysmal three cycle per second spike and wave EEG pattern associated with lapses of consciousness in petit mal seizures . The frequency of attacks is reduced by depression of nerve transmission in the motor cortex .
Molecular Mechanism
It is believed to act in inhibitory neuronal systems that are important in the generation of the three per second rhythm . Its effects may be related to its ability to inhibit depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue .
Temporal Effects in Laboratory Settings
It is known that Phensuximide is rapidly and completely absorbed .
Dosage Effects in Animal Models
It is known that Phensuximide is used in the treatment of epilepsy .
Metabolic Pathways
Phensuximide is metabolized in the liver
Transport and Distribution
Phensuximide is rapidly and completely absorbed
Subcellular Localization
It is known that Phensuximide is rapidly and completely absorbed .
Vorbereitungsmethoden
Die Reaktion beinhaltet typischerweise die Verwendung von 4,4'-Bipyridin und Palladiumdiacetat als Katalysatoren in Tetrahydrofuran und Wasser bei 80 °C für 24 Stunden . Dieses Verfahren liefert Phensuximid mit hoher Reinheit und Effizienz.
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amine umwandeln.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, bei denen die Methylgruppe durch andere Nukleophile ersetzt werden kann.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriumazid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Analyse Chemischer Reaktionen
Phensuximide undergoes various chemical reactions, including:
Oxidation: Phensuximide can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert phensuximide to its corresponding amines.
Substitution: Phensuximide can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Phensuximid wird oft mit anderen Succinimid-Antikonvulsiva verglichen, wie z. B. Ethosuximid und Methsuximid . Obwohl alle drei Verbindungen eine ähnliche Grundstruktur aufweisen und zur Behandlung von Abwesenheitsanfällen eingesetzt werden, unterscheiden sie sich in ihren pharmakokinetischen Eigenschaften und ihren Nebenwirkungsprofilen. Zum Beispiel:
Ethosuximid: Bekannt für seine Wirksamkeit bei der Behandlung von Abwesenheitsanfällen bei Kindern, hat es ein relativ günstiges Nebenwirkungsprofil.
Methsuximid: Weniger häufig eingesetzt aufgrund seiner schwereren Nebenwirkungen, wird es typischerweise nur in Fällen eingesetzt, in denen andere Behandlungen fehlgeschlagen sind.
Die einzigartigen Eigenschaften von this compound, wie z. B. seine spezifische Wirkung auf die motorische Rinde und seine Fähigkeit, die Anhäufung cyclischer Nukleotide zu hemmen, machen es zu einer wertvollen Verbindung sowohl im klinischen als auch im Forschungsbereich .
Eigenschaften
IUPAC Name |
1-methyl-3-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-10(13)7-9(11(12)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWFNJKHKGIJNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023460 | |
| Record name | Phensuximide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phensuximide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.21e+00 g/L | |
| Record name | Phensuximide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00832 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phensuximide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Phensuximide's mechanism of action not understood, but may act in inhibitory neuronal systems that are important in the generation of the three per second rhythm. It's effects may be related to its ability to inhibit depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue. | |
| Record name | Phensuximide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00832 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
86-34-0 | |
| Record name | Phensuximide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phensuximide [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phensuximide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00832 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | phensuccimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phensuximide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phensuximide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENSUXIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WVL9C355G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phensuximide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
72 °C | |
| Record name | Phensuximide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00832 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phensuximide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of phensuximide in managing seizures?
A1: While the precise mechanism of action of phensuximide remains unclear, research suggests that it may exert its anticonvulsant effects by altering neurotransmission mechanisms and possibly influencing cellular membrane function. []
Q2: How does phensuximide compare to other anticonvulsants like ethosuximide in terms of its effects on cyclic nucleotides?
A2: Studies show that phensuximide, unlike ethosuximide, inhibits the accumulation of both cyclic AMP and cyclic GMP in depolarized brain tissue, suggesting a potential difference in their mechanisms of action. [] This distinction might explain why phensuximide exhibits activity against maximal electroshock seizures (MES) while ethosuximide does not. []
Q3: What is the molecular formula and weight of phensuximide?
A3: Phensuximide has the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol. []
Q4: Which spectroscopic techniques have been employed to characterize phensuximide?
A4: Researchers have used various spectroscopic techniques to analyze phensuximide, including infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR) spectroscopy, and mass spectrometry (MS). [, , ] These methods provide information about the functional groups, proton environments, and fragmentation patterns of the molecule.
Q5: What is the impact of magnesium trisilicate on phensuximide?
A5: Magnesium trisilicate, a common antacid ingredient, exhibits significant adsorption of phensuximide in vitro. [] This interaction could potentially influence the bioavailability of phensuximide when co-administered with antacids containing magnesium trisilicate.
Q6: Are there any known catalytic applications of phensuximide?
A6: While phensuximide is primarily recognized for its anticonvulsant properties, research has explored its use as a carrier molecule in the development of potential central nervous system antitumor agents. []
Q7: Have there been any computational studies on phensuximide?
A7: Yes, researchers have employed computational chemistry techniques to investigate phensuximide. For instance, studies have used chiral solvating agents and lanthanide shift reagents in conjunction with 1H NMR to differentiate between phensuximide enantiomers. []
Q8: What is the metabolic fate of phensuximide in dogs?
A8: In dogs, phensuximide is metabolized into several compounds, including α-phenylsuccinimide, levo -2-phenylsuccinamic acid, and N-methyl-α-( p -hydroxyphenyl)succinimide. Notably, no α-( p -hydroxyphenyl) succinimide is detected as a metabolic product. []
Q9: How do the plasma concentrations of phensuximide compare to its desmethyl metabolite in relation to clinical efficacy?
A9: Studies indicate that phensuximide, with a mean half-life of 7.8 hours, achieves lower average fasting plasma levels compared to its desmethyl metabolite. This difference in pharmacokinetic profiles might contribute to the relatively weaker antiepileptic effect observed with phensuximide. []
Q10: How do plasma concentrations of ethosuximide compare to phensuximide in treating petit mal epilepsy?
A10: Research suggests that ethosuximide, at dosages of 10–45 mg kg−1 day−1, reaches steady-state plasma concentrations between 10 and 150 μg ml−1 in children with petit mal epilepsy, demonstrating significant interindividual pharmacokinetic variability. [] This variability highlights the importance of monitoring plasma concentrations for individualized treatment optimization.
Q11: What were the long-term effects observed in patients treated with phensuximide for epilepsy?
A11: Long-term studies on patients receiving phensuximide revealed a potential decrease in its effectiveness over time. [] This observation highlights the need for continuous monitoring and potential adjustments in treatment strategies for long-term management of epilepsy with phensuximide.
Q12: Has phensuximide shown any efficacy in treating conditions other than epilepsy?
A12: Interestingly, phensuximide, along with other anticonvulsants, demonstrated hepatotrophic effects in partially hepatectomized rats. [] This finding suggests potential avenues for further investigation into its therapeutic applications beyond epilepsy management.
Q13: Is there any evidence of resistance development with phensuximide?
A13: While specific resistance mechanisms related to phensuximide are not extensively discussed in the provided research, understanding the potential for resistance development and its relation to other anticonvulsant compounds is crucial for optimizing long-term treatment strategies. []
Q14: What are the known urotoxic effects of phensuximide?
A14: Studies have shown that phensuximide can induce urotoxicity in Fischer 344 rats, with morphological changes observed primarily in the proximal tubular cells of the kidneys. [, ] These changes are characterized by features such as large vacuoles, opaque granule accumulation, and brush border damage. []
Q15: How does phenobarbital pretreatment influence the urotoxic effects of phensuximide?
A15: Pretreatment with phenobarbital has been found to potentiate the urotoxic effects of phensuximide in rats, leading to more pronounced hematuria, proteinuria, and bladder hemorrhages. [, ] This interaction underscores the importance of considering potential drug interactions when using phensuximide in conjunction with other medications.
Q16: Are there any concerns regarding the safety of phensuximide in patients with hepatic porphyrias?
A16: Phensuximide is generally considered unsafe for individuals with hepatic porphyrias due to its potential to precipitate acute attacks. [, ] This risk is associated with its ability to induce experimental porphyria in animal models. [, ]
Q17: Have there been any specific drug delivery strategies investigated for phensuximide?
A17: While the provided research does not delve into specific drug delivery approaches for phensuximide, optimizing its delivery to target tissues could potentially enhance its therapeutic efficacy and minimize potential side effects.
Q18: Which analytical techniques have been employed for the quantification of phensuximide in biological fluids?
A18: Various analytical methods have been developed and utilized for quantifying phensuximide concentrations in biological samples. These methods include gas chromatography (GC) [, , ], high-performance liquid chromatography (HPLC) [, ], and immunoassays like enzyme multiplied immunoassay technique (EMIT) and fluorescence polarization immunoassay (FPIA). []
Q19: Has the presence of phensuximide been detected in environmental samples?
A19: Research has detected phensuximide in groundwater samples, indicating its potential presence as a contaminant in water resources. [] This finding highlights the need to assess the environmental fate and potential ecological impact of pharmaceutical compounds like phensuximide.
Q20: Are there any studies on the dissolution and solubility properties of phensuximide?
A20: While the provided research doesn't offer detailed insights into the dissolution and solubility characteristics of phensuximide, understanding these properties is essential for developing optimal formulations with desirable bioavailability and efficacy.
Q21: What is the importance of analytical method validation in the context of phensuximide research?
A21: Validating analytical methods used to characterize and quantify phensuximide is crucial for ensuring the accuracy, precision, and specificity of the obtained data. [] These validation procedures are essential for generating reliable and reproducible research findings.
Q22: Does phensuximide elicit any known immunological responses?
A22: The available research does not provide information on the immunogenicity or potential for inducing immunological responses associated with phensuximide.
Q23: What are some alternative anticonvulsant drugs to phensuximide, and how do they compare?
A23: Several alternative anticonvulsant medications are available, each with its own mechanism of action, efficacy, and safety profile. [] Some alternatives include ethosuximide, valproic acid, lamotrigine, and levetiracetam. [] Selecting the most appropriate anticonvulsant requires careful consideration of individual patient factors, seizure type, potential side effects, and drug interactions.
Q24: Are there any specific guidelines for the disposal of phensuximide?
A24: Proper disposal of pharmaceuticals like phensuximide is crucial for minimizing environmental contamination. [] Adhering to local regulations and guidelines for pharmaceutical waste disposal is essential.
Q25: What significant milestones have marked the research and development of phensuximide?
A25: Research into phensuximide and its applications has evolved over time, encompassing a wide range of disciplines, including medicinal chemistry, pharmacology, toxicology, and environmental science. [] These interdisciplinary efforts have contributed significantly to our understanding of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


